Ethyl 3-(2-chloro-6-nitrophenyl)-3-oxopropanoate
Description
Properties
IUPAC Name |
ethyl 3-(2-chloro-6-nitrophenyl)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO5/c1-2-18-10(15)6-9(14)11-7(12)4-3-5-8(11)13(16)17/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUXIOOYHJAULY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=CC=C1Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(2-chloro-6-nitrophenyl)-3-oxopropanoate typically involves the esterification of 3-(2-chloro-6-nitrophenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Ethyl 3-(2-chloro-6-nitrophenyl)-3-oxopropanoate can undergo reduction reactions to convert the nitro group to an amino group. This is typically achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol. This reaction is typically carried out under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions, amines.
Hydrolysis: Acidic or basic conditions.
Major Products Formed:
Reduction: Ethyl 3-(2-amino-6-nitrophenyl)-3-oxopropanoate.
Substitution: Ethyl 3-(2-substituted-6-nitrophenyl)-3-oxopropanoate.
Hydrolysis: 3-(2-chloro-6-nitrophenyl)-3-oxopropanoic acid and ethanol.
Scientific Research Applications
Chemistry: Ethyl 3-(2-chloro-6-nitrophenyl)-3-oxopropanoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of nitro and chloro substituents on biological activity. It is also employed in the development of new bioactive molecules with potential therapeutic applications.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its unique structure allows for the exploration of new pharmacophores and the development of novel therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for various chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-(2-chloro-6-nitrophenyl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro substituent can also participate in nucleophilic substitution reactions, further modulating the compound’s activity. The ester group allows for the compound’s hydrolysis, releasing the active carboxylic acid moiety, which can interact with enzymes and receptors in biological systems.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared below with key analogs, focusing on substituent effects, physicochemical properties, and applications.
Physicochemical Properties
- Polarity and Solubility: Nitro and chloro groups increase polarity, enhancing solubility in polar solvents like DMSO or ethanol. Fluorinated analogs exhibit lower molecular weights and higher lipophilicity, favoring membrane permeability . Heterocyclic variants (e.g., pyridine, furan) introduce hydrogen-bonding sites, altering solubility profiles .
Research Findings and Data
Case Studies
- Pharmaceutical Intermediates: Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate is used to synthesize kinase inhibitors, demonstrating the utility of fluorinated esters in targeted drug design .
- Agrochemical Applications: Chloro-nitro derivatives are precursors to herbicides, leveraging their electron-deficient rings for reactivity with biological targets .
Biological Activity
Ethyl 3-(2-chloro-6-nitrophenyl)-3-oxopropanoate is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse sources.
Chemical Structure and Properties
This compound features a chloro and nitro substituent on a phenyl ring, alongside an ester functional group. Its molecular formula is , with a molecular weight of approximately 252.66 g/mol. The presence of these substituents influences its chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Reduction of Nitro Group : The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects, including cytotoxicity against certain cancer cell lines.
- Nucleophilic Substitution : The chloro substituent can participate in nucleophilic substitution reactions, which may enhance the compound's ability to form adducts with biological molecules such as proteins and nucleic acids.
- Hydrolysis : The ester group allows for hydrolysis, releasing the active carboxylic acid moiety that can interact with enzymes and receptors in biological systems.
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. In vitro studies indicate that it exhibits activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Cytotoxicity
Research has shown that this compound possesses cytotoxic effects against several cancer cell lines. For example, studies have demonstrated that it can induce apoptosis in human cancer cells, suggesting potential applications in cancer therapy .
Anti-inflammatory Effects
Preliminary studies suggest that the compound may also exhibit anti-inflammatory properties. It has been shown to reduce the production of inflammatory cytokines in certain experimental models, indicating its potential use in treating inflammatory diseases .
Comparative Analysis with Analogous Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 3-(2-bromo-6-nitrophenyl)-3-oxopropanoate | Bromine substituent; higher reactivity than chlorine | |
| Ethyl 3-(2-fluoro-6-nitrophenyl)-3-oxopropanoate | C_{11}H_{10}F_{N}_{2}O_{4} | Fluorine substituent; lower reactivity |
| Ethyl 3-(2-iodo-6-nitrophenyl)-3-oxopropanoate | C_{11}H_{10}I_{N}_{2}O_{4} | Iodine substituent; highest reactivity |
This table illustrates how variations in halogen substitution affect the reactivity and biological profiles of these compounds.
Case Studies
- Cytotoxicity Study : A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant cell death at micromolar concentrations, supporting its potential as a chemotherapeutic agent .
- Antimicrobial Efficacy : In a recent investigation, this compound was tested against multi-drug resistant bacterial strains. It demonstrated notable inhibition zones in agar diffusion assays, highlighting its potential as an antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 3-(2-chloro-6-nitrophenyl)-3-oxopropanoate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via acid-catalyzed esterification of 3-(2-chloro-6-nitrophenyl)-3-oxopropanoic acid with ethanol under reflux. Sulfuric acid is commonly used as a catalyst, with reaction completion monitored by TLC or NMR . Alternative routes involve Claisen condensation between ethyl chloroacetate and substituted acetophenones, requiring anhydrous conditions and base catalysts like sodium ethoxide. Yield optimization depends on stoichiometric ratios, temperature control (70–80°C), and solvent selection (e.g., toluene for azeotropic water removal) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
- Methodological Answer :
- ¹H NMR : Key signals include the ester methyl triplet (~1.3 ppm, CH₃CH₂O), the β-ketoester methylene quartet (~4.2 ppm, CH₂O), and aromatic protons (7.5–8.5 ppm). The deshielded β-keto carbonyl adjacent to the nitro group shifts protons downfield .
- IR : Strong absorption bands at ~1740 cm⁻¹ (ester C=O) and ~1660 cm⁻¹ (β-keto C=O). Nitro group vibrations appear as asymmetric/symmetric stretches near 1520 cm⁻¹ and 1350 cm⁻¹ .
- MS : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight, while fragmentation patterns reveal loss of ethoxy (–OEt) or nitro groups .
Advanced Research Questions
Q. How does the electron-withdrawing nitro group at the 2-chloro-6-nitrophenyl position influence the compound's reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer : The nitro group enhances electrophilicity at the β-keto carbonyl by withdrawing electron density through resonance, facilitating nucleophilic attack. Comparative studies with non-nitro analogs (e.g., chloro-fluorophenyl derivatives) show 2–3x faster reaction rates in aminolysis or hydrazide formation . Kinetic experiments (e.g., UV-Vis monitoring of thiol nucleophiles) and DFT calculations can quantify substituent effects. Contradictions in reactivity data may arise from solvent polarity or steric hindrance from the chloro group .
Q. What strategies can resolve contradictions in crystallographic data when determining the structure using software like SHELX or WinGX?
- Methodological Answer :
- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning, common in nitro-substituted aromatics due to planar distortions .
- Disorder Modeling : For overlapping chloro/nitro groups, refine anisotropic displacement parameters and apply restraints (e.g., SIMU/DELU in SHELXL) .
- Validation Tools : Cross-check with WinGX’s PARST or PLATON to identify outliers in bond lengths/angles caused by poor data resolution .
Q. In multi-step syntheses involving this ester, how can side reactions during functional group interconversion (e.g., nitro reduction) be minimized?
- Methodological Answer :
- Selective Reduction : Use catalytic hydrogenation (H₂/Pd-C) at low pressure (1–2 atm) to reduce nitro to amine without cleaving the ester. Monitor pH to prevent β-ketoester hydrolysis .
- Protection Strategies : Temporarily protect the β-ketoester as a silyl enol ether before nitro reduction, then deprotect with mild acids (e.g., AcOH) .
- Controlled Conditions : Avoid strong acids/bases during nitro transformations; use buffered systems (pH 6–8) to stabilize intermediates .
Q. How do solvent polarity and catalyst choice affect the regioselectivity of reactions involving the β-ketoester moiety?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize enolate intermediates, favoring α-alkylation. Non-polar solvents (THF, toluene) promote β-ketoester tautomerization, leading to γ-attack .
- Catalyst Influence : DBU or LDA in THF directs enolate formation to the α-position, while protic acids (p-TsOH) in ethanol shift reactivity toward the carbonyl oxygen .
- Case Study : In Knoevenagel condensations, DMF with piperidine yields α,β-unsaturated esters, whereas acetic acid in toluene produces β-substituted adducts .
Specialized Applications
Q. What experimental designs are recommended to evaluate the compound’s potential as a pharmacophore in enzyme inhibition studies?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases), focusing on nitro group H-bonding with catalytic residues .
- Enzyme Assays : Perform kinetic assays (IC₅₀ determination) with NADPH-dependent reductases, comparing inhibition rates to nitro-free analogs .
- Metabolic Stability : Incubate with liver microsomes (e.g., human CYP450 isoforms) to assess nitro reduction or ester hydrolysis pathways .
Q. How can computational methods predict decomposition pathways of this compound under varying storage or experimental conditions?
- Methodological Answer :
- DFT Calculations : Simulate thermal degradation (e.g., B3LYP/6-31G*) to identify bond dissociation energies; nitro group loss (~200 kJ/mol) is a primary pathway .
- HPLC-MS Stability Studies : Accelerated aging tests (40°C/75% RH) coupled with mass spectral analysis detect hydrolysis byproducts (e.g., 3-(2-chloro-6-nitrophenyl)-3-oxopropanoic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
